(E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Beschreibung
(E)-Methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a synthetic heterocyclic compound featuring a benzo[d]thiazole core substituted with a sulfamoyl group at position 6, an imino-linked 1-methyl-1H-pyrazole-5-carbonyl moiety, and a methyl acetate side chain. This structure combines sulfonamide bioactivity, pyrazole-based pharmacokinetic modulation, and ester functionality for enhanced solubility.
Eigenschaften
IUPAC Name |
methyl 2-[2-(2-methylpyrazole-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O5S2/c1-19-11(5-6-17-19)14(22)18-15-20(8-13(21)25-2)10-4-3-9(27(16,23)24)7-12(10)26-15/h3-7H,8H2,1-2H3,(H2,16,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURGVMDARXPMFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, identified by its CAS number 1173511-38-0, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 388.4 g/mol. The structure features a pyrazole ring, a sulfamoyl group, and a benzo[d]thiazole moiety, which are known to contribute to various biological activities.
1. Anti-inflammatory Activity
Research has demonstrated that compounds containing pyrazole and sulfamoyl groups exhibit significant anti-inflammatory properties. For instance, a study indicated that related pyrazole derivatives showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations around 10 µM, compared to standard drugs like dexamethasone . The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been shown to possess activity against various bacterial strains such as E. coli and S. aureus. In comparative studies, certain pyrazole derivatives exhibited significant antibacterial effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests that (E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate may also have similar antimicrobial efficacy.
3. Anticancer Activity
The anticancer potential of related pyrazole compounds has been extensively studied. For example, compounds with similar structures have shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 with IC50 values in the low micromolar range . The proposed mechanism includes the inhibition of specific kinases involved in cell proliferation and survival.
The biological activities of (E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : By blocking pathways that lead to the production of inflammatory cytokines.
- Antibacterial Mechanisms : Disruption of bacterial cell wall synthesis or function.
- Induction of Apoptosis in Cancer Cells : Through modulation of signaling pathways that promote cell death.
Case Studies
Several studies have investigated similar compounds with notable findings:
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Bioactive Comparisons
Bioactivity and Mechanism
- Sulfamoyl Group: Present in both the target compound and triazole-thione derivatives (e.g., ), sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity. The target’s sulfamoyl group may enhance binding to biological targets compared to non-sulfonylated analogues .
- Pyrazole vs. Thiazole : The target’s pyrazole-carbonyl moiety may offer better metabolic stability than thiazole-based compounds (e.g., ), which often require ester prodrugs for bioavailability .
- Ester Functionality: The methyl acetate group in the target compound likely improves solubility over non-esterified analogues like 7a (), aligning with trends in prodrug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
